molecular formula C16H16N2O2 B14656549 N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide CAS No. 51771-24-5

N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide

Cat. No.: B14656549
CAS No.: 51771-24-5
M. Wt: 268.31 g/mol
InChI Key: OOKLGKSLBUQUPM-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, featuring a methoxyphenyl group and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: N-[(4-Methoxyphenyl)methylamino]-4-methyl-benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzenesulfonamide
  • 4-[(4-Methoxyphenyl)methylideneamino]phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide is unique due to its specific structural features, such as the methoxy group and the methylideneamino linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

51771-24-5

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C16H16N2O2/c1-12-3-7-14(8-4-12)16(19)18-17-11-13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H,18,19)

InChI Key

OOKLGKSLBUQUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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